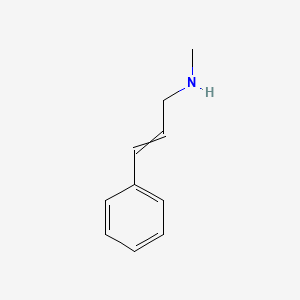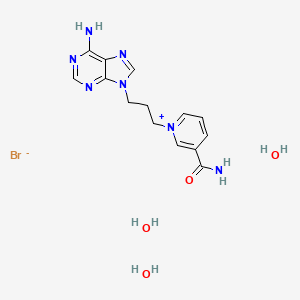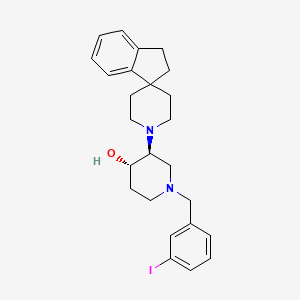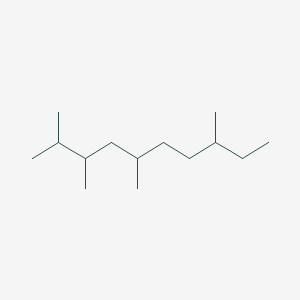
2,3,5,8-Tetramethyldecane
Übersicht
Beschreibung
2,3,5,8-Tetramethyldecane is an alkane that is a derivative of decane, substituted by methyl groups at positions 2, 3, 5, and 8 . It has a molecular formula of C14H30 . It has been observed as a metabolite in cancer metabolism .
Molecular Structure Analysis
The molecular structure of 2,3,5,8-Tetramethyldecane consists of a decane backbone with methyl groups attached at the 2nd, 3rd, 5th, and 8th carbon atoms . The molecular weight is 198.388 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5,8-Tetramethyldecane are not fully detailed in the search results. It is known to have a molecular weight of 198.388 Da .Wissenschaftliche Forschungsanwendungen
Tetramethyl-substituted compounds, such as 2,3,5,8-Tetramethyldecane, are studied for their potential in medicinal chemistry. For instance, tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes are explored for their antimalarial activity. These compounds are designed as metabolically stable analogues of certain prototypes, and their activity is influenced by the degree of substitution and steric hindrance around the core rings (McCullough et al., 2000).
In the field of materials science, Tetramethyldecane derivatives are used in the synthesis and characterization of various materials. For example, they play a role in the synthesis of polymers and polymer networks with specific topological features, influencing properties like polydispersity and branching (Gong and Gibson, 1997).
Tetramethyl compounds are also significant in the synthesis of complex metallic compounds. They are used in the preparation of metal complexes, contributing to the understanding of metal incorporation into macrocyclic ligands and the mechanisms underlying these processes (Canales and Zimmer, 1991).
Furthermore, tetramethyldecane-related compounds are relevant in the development of novel sensors and diagnostic tools. For instance, crown ether derivatives are designed and synthesized for use in potassium sensors, which have applications in clinical and biological settings (Lindner et al., 1990).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,5,8-tetramethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-7-12(4)8-9-13(5)10-14(6)11(2)3/h11-14H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIADNINQBIUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(C)CC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337936 | |
| Record name | 2,3,5,8-Tetramethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,8-Tetramethyldecane | |
CAS RN |
192823-15-7 | |
| Record name | 2,3,5,8-Tetramethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
![[2-(4-Aminophenyl)-1-hydroxy-1-phosphono-ethyl]phosphonic acid](/img/structure/B1196534.png)
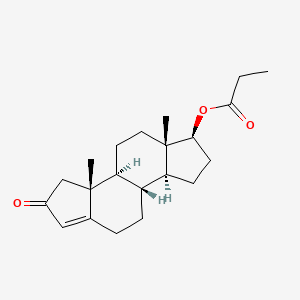
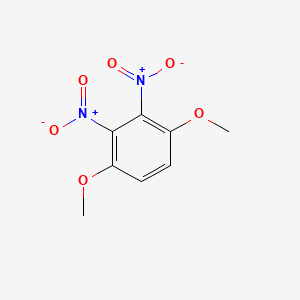

![Bicyclo[3.2.1]octane](/img/structure/B1196540.png)
![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B1196541.png)
![14-Amino-1-ethyltricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol](/img/structure/B1196543.png)


